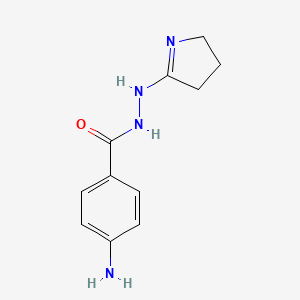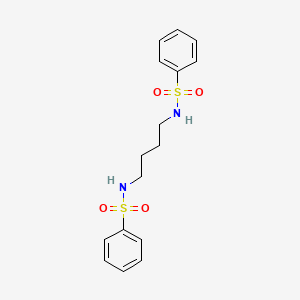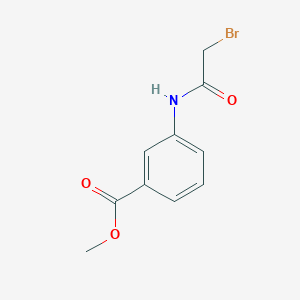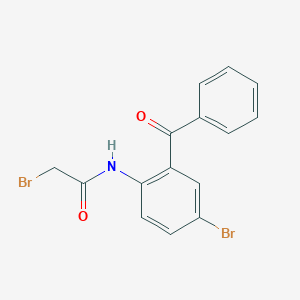![molecular formula C18H15N3O5 B7776933 methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate](/img/structure/B7776933.png)
methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate involves a series of chemical reactions that require precise conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity. Common reagents used in these reactions include acids, bases, and solvents that facilitate the formation of the desired compound.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to achieve the desired products. These conditions include:
Temperature: Reactions are often conducted at elevated temperatures to increase the reaction rate.
Pressure: Some reactions may require high pressure to proceed efficiently.
Catalysts: Catalysts are used to lower the activation energy and increase the reaction rate.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions yield substituted compounds.
Scientific Research Applications
methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and cellular processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to physiological effects.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique properties and reactivity make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry
Properties
IUPAC Name |
methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-18(24)11-6-8-12(9-7-11)26-10-15(22)20-21-16-13-4-2-3-5-14(13)19-17(16)23/h2-9H,10H2,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXXTLAQDSWNGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-2-phenyl-5H-imidazo[2,1-a]isoindole](/img/structure/B7776875.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro](/img/structure/B7776885.png)
![6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7776891.png)

![5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B7776906.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776912.png)
![6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B7776916.png)

![N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide](/img/structure/B7776924.png)




